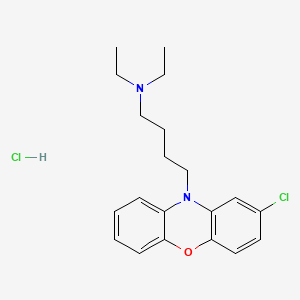

10-DEBC hydrochloride

Beschreibung

Eigenschaften

IUPAC Name |

4-(2-chlorophenoxazin-10-yl)-N,N-diethylbutan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25ClN2O.ClH/c1-3-22(4-2)13-7-8-14-23-17-9-5-6-10-19(17)24-20-12-11-16(21)15-18(20)23;/h5-6,9-12,15H,3-4,7-8,13-14H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVKSJUIYYCQZEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCCCN1C2=CC=CC=C2OC3=C1C=C(C=C3)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60587887 | |

| Record name | 4-(2-Chloro-10H-phenoxazin-10-yl)-N,N-diethylbutan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60587887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

381.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

201788-90-1 | |

| Record name | 4-(2-Chloro-10H-phenoxazin-10-yl)-N,N-diethylbutan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60587887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of 10-DEBC Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

10-DEBC hydrochloride is a small molecule inhibitor with a dual mechanism of action, targeting both the Akt (Protein Kinase B) and Pim-1 kinase signaling pathways. This guide provides a comprehensive overview of its inhibitory activities, the signaling cascades it modulates, and detailed experimental protocols for its characterization. Quantitative data are summarized for comparative analysis, and key signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of its molecular interactions and cellular effects.

Introduction

This compound, a phenoxazine (B87303) derivative, has emerged as a valuable tool for cancer research due to its ability to inhibit two crucial pro-survival signaling pathways. Initially identified as a selective inhibitor of Akt/PKB, further studies have revealed its potent inhibitory activity against Pim-1 kinase.[1] By targeting these two distinct kinases, this compound offers a multi-pronged approach to inducing apoptosis and inhibiting cell growth in various cancer cell lines. This guide aims to provide a detailed technical resource on the mechanism of action of this compound for researchers in drug development and cancer biology.

Quantitative Data on Inhibitory Activity

The inhibitory potency of this compound against its primary targets, Akt and Pim-1 kinases, has been determined in various studies. The following tables summarize the key quantitative data.

Table 1: Inhibitory Activity of this compound against Akt and Pim Kinases

| Target | IC50 Value | Assay Conditions | Reference |

| Akt/PKB | 1-2 µM | Suppression of IGF-1-stimulated Akt phosphorylation. | [2] |

| Pim-1 Kinase | 1.28 µM | In vitro kinase assay. | [3] |

| Pim-2 Kinase | - | 220-fold less selective than for Pim-1 (for derivative compound 26). | [1] |

| Pim-3 Kinase | - | 8-fold less selective than for Pim-1 (for derivative compound 26). | [1] |

Table 2: Cellular Effects of this compound

| Cell Line | Effect | IC50 Value / Concentration | Assay | Reference |

| Rhabdomyosarcoma cells (Rh1, Rh18, Rh30) | Cell growth inhibition | 2-6 µM | Not specified | [2][4] |

| Rhabdomyosarcoma cells | Apoptosis induction | Not specified | Not specified | [4] |

| Rhabdomyosarcoma cells | Complete inhibition of IGF-1-stimulated Akt phosphorylation | 2.5 µM | Not specified | [4] |

| U251 Glioblastoma cells | No significant effect on viability (alone) | 10 µM | MTT and CV assays | [5] |

| MRC5 Human lung fibroblasts | Minimal effect on viability | up to 20 µM | MTT and CV assays | [5] |

Signaling Pathways

This compound exerts its biological effects by inhibiting two key signaling pathways involved in cell survival, proliferation, and apoptosis: the PI3K/Akt/mTOR pathway and the JAK/STAT/Pim-1 pathway.

Inhibition of the PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth and survival. Upon activation by growth factors, Akt is phosphorylated and, in turn, phosphorylates a multitude of downstream targets, including mTOR. This leads to the promotion of protein synthesis and cell proliferation while inhibiting apoptosis. This compound directly inhibits Akt, thereby blocking these downstream effects.

Inhibition of the JAK/STAT/Pim-1 Signaling Pathway

The JAK/STAT pathway is activated by cytokines and growth factors, leading to the phosphorylation and activation of STAT transcription factors. Activated STATs translocate to the nucleus and induce the expression of target genes, including the proto-oncogene Pim-1. Pim-1 kinase then phosphorylates various downstream substrates, promoting cell survival and proliferation. This compound directly inhibits the kinase activity of Pim-1.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

In Vitro Kinase Inhibition Assay

This protocol describes a general method to determine the IC50 value of this compound against Akt and Pim-1 kinases.

Materials:

-

Recombinant human Akt1 or Pim-1 kinase

-

Kinase-specific substrate (e.g., GSK-3 fusion protein for Akt, Bad for Pim-1)

-

ATP

-

This compound

-

Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM β-glycerophosphate, 0.1 mM Na3VO4, 2 mM DTT)

-

Detection reagent (e.g., [γ-33P]ATP, ADP-Glo™ Kinase Assay kit)

-

96-well plates

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

In a 96-well plate, add the kinase and the diluted this compound or DMSO (vehicle control) to the kinase reaction buffer.

-

Pre-incubate for 10-30 minutes at room temperature.

-

Initiate the kinase reaction by adding the substrate and ATP (containing a tracer if using a radioactive assay).

-

Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

-

Stop the reaction according to the specific assay kit instructions (e.g., by adding a stop solution or spotting onto a filter membrane).

-

Quantify the kinase activity by measuring the incorporation of the radiolabel into the substrate or by measuring the amount of ADP produced.

-

Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Western Blot Analysis of Downstream Signaling

This protocol details the detection of phosphorylated proteins in the Akt/mTOR and Pim-1/STAT3 pathways to confirm the inhibitory effect of this compound in a cellular context.

Materials:

-

Cell line of interest

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-mTOR (Ser2448), anti-total-mTOR, anti-phospho-STAT3 (Tyr705), anti-total-STAT3)

-

HRP-conjugated secondary antibodies

-

SDS-PAGE gels and blotting apparatus

-

Chemiluminescent substrate

Procedure:

-

Culture cells to the desired confluency and treat with various concentrations of this compound for a specified time. Include a vehicle-treated control.

-

Lyse the cells in ice-cold lysis buffer.

-

Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

To confirm equal protein loading, the membrane can be stripped and re-probed with an antibody against a housekeeping protein (e.g., β-actin or GAPDH) or the total (non-phosphorylated) form of the protein of interest.

Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

Cell line of interest

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density.

-

Allow the cells to adhere overnight.

-

Treat the cells with a range of concentrations of this compound and a vehicle control.

-

Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.

-

Add the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.[6][7][8][9][10]

Apoptosis (Annexin V/PI) Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cell line of interest

-

This compound

-

Annexin V-FITC (or another fluorochrome)

-

Propidium Iodide (PI)

-

Annexin V Binding Buffer

-

Flow cytometer

Procedure:

-

Treat cells with this compound for the desired time.

-

Harvest the cells, including any floating cells from the supernatant.

-

Wash the cells with cold PBS.

-

Resuspend the cells in Annexin V Binding Buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry. Viable cells are negative for both Annexin V and PI. Early apoptotic cells are Annexin V positive and PI negative. Late apoptotic and necrotic cells are positive for both Annexin V and PI.[11][12][13]

Kinase Selectivity Profile

Conclusion

This compound is a valuable research compound that functions as a dual inhibitor of the Akt and Pim-1 kinase pathways. Its ability to concurrently block two major pro-survival signaling cascades makes it a potent inducer of apoptosis and an effective inhibitor of cell proliferation in various cancer models. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers and drug development professionals seeking to utilize and further investigate the therapeutic potential of this compound and its derivatives. A thorough understanding of its dual mechanism of action is crucial for designing effective therapeutic strategies and interpreting experimental outcomes.

References

- 1. Structure-Based Optimization of 10-DEBC Derivatives as Potent and Selective Pim-1 Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound | Akt (Protein Kinase B) | Tocris Bioscience [tocris.com]

- 5. Pharmacological Akt and JNK Kinase Inhibitors 10-DEBC and SP600125 Potentiate Anti-Glioblastoma Effect of Menadione and Ascorbic Acid Combination in Human U251 Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. protocols.io [protocols.io]

- 8. creative-diagnostics.com [creative-diagnostics.com]

- 9. merckmillipore.com [merckmillipore.com]

- 10. texaschildrens.org [texaschildrens.org]

- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 12. kumc.edu [kumc.edu]

- 13. cdn.gbiosciences.com [cdn.gbiosciences.com]

10-DEBC Hydrochloride: A Selective Akt/PKB Inhibitor for Cancer Research and Drug Development

An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive overview of 10-DEBC hydrochloride, a cell-permeable phenoxazine (B87303) derivative that acts as a selective inhibitor of the serine/threonine kinase Akt, also known as Protein Kinase B (PKB). The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a hallmark of many human cancers. This compound has emerged as a valuable tool for researchers studying the intricacies of this pathway and as a potential lead compound for the development of novel anticancer therapeutics. This document details the mechanism of action, chemical properties, and biological activity of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of the relevant signaling pathways and experimental workflows.

Introduction

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) signaling network is one of the most frequently activated pathways in human cancer, playing a pivotal role in tumorigenesis and therapeutic resistance.[1] Akt, a central node in this pathway, exists as three highly homologous isoforms: Akt1, Akt2, and Akt3.[2] These isoforms have both overlapping and distinct functions in various cellular processes. The aberrant activation of Akt promotes cell survival by inhibiting apoptotic machinery and enhances cell proliferation, making it an attractive target for cancer therapy.[2][3]

This compound (10-[4’-(N,N-Diethylamino)butyl]-2-chlorophenoxazine hydrochloride), also known as Akt Inhibitor X, is a selective inhibitor of Akt/PKB.[4][5][6] It exerts its effects by suppressing the phosphorylation and subsequent activation of Akt, leading to the inhibition of downstream signaling events and the induction of apoptosis in cancer cells.[5] This guide serves as a technical resource for researchers, scientists, and drug development professionals, providing in-depth information on the properties and applications of this compound.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 925681-41-0 | [4] |

| Alternate Names | Akt Inhibitor X; 10-[4′-(N,N-Diethylamino)butyl]-2-chlorophenoxazine hydrochloride | [6] |

| Molecular Formula | C₂₀H₂₅ClN₂O·HCl | [4] |

| Molecular Weight | 381.34 g/mol | [4] |

| Appearance | Crystalline solid | [4] |

| Purity | ≥98% | [5] |

| Solubility | Soluble in DMSO and water (up to 100 mM) | [5] |

| Storage | Store at -20°C | [4] |

Mechanism of Action and Biological Activity

This compound is a selective inhibitor of Akt/PKB.[4][5] It functions by preventing the insulin-like growth factor 1 (IGF-1)-stimulated phosphorylation of Akt. The complete inhibition of Akt phosphorylation is observed at a concentration of 2.5 μM.[5][7] By inhibiting Akt activation, this compound effectively suppresses the activity of downstream effectors, including mTOR, p70 S6 kinase, and the S6 ribosomal protein.[5] This disruption of the PI3K/Akt/mTOR signaling cascade ultimately leads to an inhibition of cell growth and the induction of apoptosis in cancer cells.[5]

One of the key attributes of this compound is its selectivity. It has been shown to have no significant inhibitory activity against other related kinases such as PDK1, SGK1, or PI 3-kinase, highlighting its specificity for Akt.[5][7]

The PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that governs a multitude of cellular functions.[1] A simplified representation of this pathway and the point of intervention for this compound is depicted below.

Quantitative Data

The inhibitory activity of this compound has been quantified in various studies. The half-maximal inhibitory concentration (IC50) values are a standard measure of a compound's potency.

Inhibition of Akt Phosphorylation

This compound suppresses the IGF-1-stimulated phosphorylation of Akt with an IC50 value in the low micromolar range.

Table 2: IC50 Values for Akt Phosphorylation Inhibition

| Parameter | IC50 Value (µM) | Cell Line/System | Reference(s) |

| Akt Phosphorylation | 1 - 2 | IGF-1 stimulated cells | |

| Akt/PKB Inhibition | ~48 | Not specified | [4][6] |

Note: The discrepancy in reported IC50 values may be due to different experimental conditions and assay formats.

Inhibition of Cell Growth (Cytotoxicity)

The inhibitory effect of this compound on the growth of various cancer cell lines has been evaluated.

Table 3: IC50 Values for Cell Growth Inhibition

| Cell Line | Cancer Type | IC50 Value (µM) | Reference(s) |

| Rhabdomyosarcoma cells | Rhabdomyosarcoma | ~ 2 - 6 | [1][5] |

| Rh1, Rh18, Rh30 | Rhabdomyosarcoma | 2 - 5 | |

| U251 | Glioblastoma | Potentiates cell death at 10 µM |

Selectivity Profile

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO) and then dilute in cell culture medium to the final desired concentrations. Replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO without the compound).

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.

Western Blot Analysis of Akt Phosphorylation

Western blotting is used to detect the levels of specific proteins, such as phosphorylated Akt (p-Akt) and total Akt, in cell lysates.

Protocol:

-

Cell Treatment and Lysis: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound for a designated time. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each cell lysate using a BCA protein assay kit.

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated Akt (e.g., anti-p-Akt Ser473) and a primary antibody for total Akt overnight at 4°C. A loading control antibody (e.g., anti-β-actin or anti-GAPDH) should also be used.

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.

-

Detection: After further washes, add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities to determine the relative levels of p-Akt and total Akt.

In Vitro Akt Kinase Assay

This assay directly measures the ability of this compound to inhibit the enzymatic activity of Akt.

Protocol:

-

Reaction Setup: In a microplate well, combine a reaction buffer containing ATP and a specific peptide substrate for Akt.

-

Inhibitor Addition: Add varying concentrations of this compound to the wells.

-

Enzyme Addition: Initiate the kinase reaction by adding purified, active Akt enzyme to each well.

-

Incubation: Incubate the plate at 30°C for a specified time (e.g., 30 minutes) to allow the phosphorylation of the substrate.

-

Detection: Stop the reaction and detect the amount of phosphorylated substrate. This can be done using various methods, such as a phosphospecific antibody in an ELISA format or by detecting the amount of ADP produced using a commercial kit.

-

Data Analysis: Calculate the percentage of kinase inhibition for each concentration of this compound and determine the IC50 value.

Mandatory Visualizations

Experimental Workflow: Akt Inhibition Assay

The following diagram illustrates a typical workflow for assessing the inhibitory effect of this compound on Akt signaling in a cell-based assay.

Conclusion

This compound is a valuable pharmacological tool for the investigation of the PI3K/Akt/mTOR signaling pathway. Its selectivity for Akt makes it a useful reagent for dissecting the specific roles of this kinase in various cellular processes, particularly in the context of cancer. The data and protocols presented in this technical guide provide a solid foundation for researchers to effectively utilize this compound in their studies. Further research to delineate its inhibitory profile against the individual Akt isoforms and to evaluate its in vivo efficacy and safety will be crucial for its potential translation into a clinical setting.

References

Unveiling the Cellular Mechanisms of 10-DEBC Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-DEBC hydrochloride is a synthetic, cell-permeable phenoxazine (B87303) derivative that has emerged as a valuable tool in cellular biology and cancer research. It is recognized as a selective inhibitor of the serine/threonine kinase Akt, also known as Protein Kinase B (PKB). By targeting a critical node in cell signaling, this compound exerts significant effects on cell growth, proliferation, and survival. This technical guide provides an in-depth overview of the cellular targets of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of the involved signaling pathways.

Core Cellular Target: Akt (Protein Kinase B)

The primary and most well-characterized cellular target of this compound is Akt. It functions as a selective inhibitor of Akt/PKB, interfering with its activation and downstream signaling cascades.[1] Specifically, this compound inhibits the insulin-like growth factor 1 (IGF-1)-stimulated phosphorylation and subsequent activation of Akt.[1] This inhibitory action is crucial as the PI3K/Akt pathway is frequently overactivated in various human cancers, contributing to tumor progression and resistance to therapy.

Notably, this compound demonstrates selectivity for Akt, showing no significant activity against other related kinases such as phosphoinositide-dependent kinase 1 (PDK1), serum/glucocorticoid-regulated kinase 1 (SGK1), or phosphoinositide 3-kinase (PI3K).[1]

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the biological activity of this compound.

| Parameter | Value | Cell Line/System | Reference |

| Akt Phosphorylation Inhibition | Complete inhibition at 2.5 µM | IGF-1 stimulated cells | [1] |

| IC50 for Cell Growth Inhibition | ~ 2-6 µM | Rhabdomyosarcoma cells | [1] |

| IC50 for Pim-1 Kinase Inhibition | 1.28 µM | Moloney murine leukemia virus (Pim) kinase-1 | [2] |

| Effect on Cell Viability | No effect at 10 µM (alone) | U251 glioblastoma cells | [3] |

Signaling Pathway

The inhibitory action of this compound on Akt has significant downstream consequences, primarily affecting the mTOR signaling pathway, which is a central regulator of cell growth, proliferation, and metabolism.

Caption: The signaling pathway inhibited by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the cellular effects of this compound.

Western Blotting for Akt Phosphorylation

This protocol is used to determine the phosphorylation status of Akt and its downstream targets.

Caption: A generalized workflow for Western Blotting analysis.

Methodology:

-

Cell Culture and Treatment: Plate cells (e.g., rhabdomyosarcoma or U251 cells) and grow to 70-80% confluency. Treat cells with desired concentrations of this compound for a specified time. Include a positive control (e.g., IGF-1 stimulation) and a vehicle control.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.

-

Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil at 95-100°C for 5 minutes.

-

SDS-PAGE: Load 20-30 µg of protein per lane onto a polyacrylamide gel and separate by electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with primary antibodies (e.g., rabbit anti-phospho-Akt, rabbit anti-Akt, rabbit anti-phospho-p70 S6K) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Cell Viability Assays (MTT and Crystal Violet)

These colorimetric assays are used to assess the effect of this compound on cell viability and proliferation.

MTT Assay Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of this compound and incubate for the desired duration (e.g., 24, 48, 72 hours).

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add DMSO or a solubilization buffer to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Crystal Violet Assay Protocol:

-

Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

-

Cell Fixation: Discard the culture medium and fix the cells with 4% paraformaldehyde or methanol (B129727) for 15 minutes.

-

Staining: Wash the wells with PBS and stain the cells with 0.5% crystal violet solution for 20 minutes.

-

Washing: Gently wash the wells with water to remove excess stain.

-

Dye Solubilization: Add a solubilizing agent (e.g., 10% acetic acid or methanol) to each well.

-

Absorbance Measurement: Measure the absorbance at 590 nm using a microplate reader.

Apoptosis Assay (Annexin V Staining)

This flow cytometry-based assay is used to detect and quantify apoptosis induced by this compound.

Caption: Workflow for detecting apoptosis using Annexin V staining.

Methodology:

-

Cell Treatment: Treat cells with this compound at the desired concentrations for the appropriate time to induce apoptosis.

-

Cell Harvesting: Harvest both adherent and floating cells. Wash the cells twice with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Live cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic or necrotic cells will be positive for both Annexin V and PI.

Conclusion

This compound serves as a potent and selective inhibitor of Akt, a key kinase in cell survival and proliferation pathways. Its ability to suppress IGF-1-mediated Akt activation and downstream mTOR signaling makes it an invaluable research tool for studying the roles of these pathways in normal physiology and in diseases such as cancer. The experimental protocols detailed in this guide provide a framework for researchers to investigate the cellular and molecular effects of this compound in their specific systems of interest. A thorough understanding of its mechanism of action is critical for its application in drug discovery and development.

References

The Impact of 10-DEBC Hydrochloride on the mTOR Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The mammalian target of rapamycin (B549165) (mTOR) is a crucial serine/threonine kinase that acts as a central regulator of cell growth, proliferation, metabolism, and survival.[1][2] Dysregulation of the mTOR signaling pathway is a common feature in various diseases, including cancer, making it a significant target for therapeutic intervention.[1] 10-DEBC hydrochloride, a selective inhibitor of Akt (also known as Protein Kinase B or PKB), has emerged as a molecule of interest for its indirect modulatory effects on the mTOR pathway.[3] This technical guide provides a comprehensive overview of the effects of this compound on mTOR signaling, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.

Mechanism of Action: Inhibition of Akt Leads to Downregulation of mTOR Signaling

This compound functions as a selective inhibitor of Akt/PKB.[3] By inhibiting the insulin-like growth factor 1 (IGF-1)-stimulated phosphorylation and activation of Akt, this compound effectively suppresses the downstream activation of mTOR. This inhibitory action disrupts the canonical PI3K/Akt/mTOR signaling axis. The compound has been shown to not exhibit activity against PDK1, SGK1, or PI 3-kinase directly.[3]

The inhibition of mTOR signaling by this compound subsequently affects key downstream effectors, including the p70 S6 kinase (S6K1) and the eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).[3] This leads to a reduction in protein synthesis and cell growth, ultimately inducing apoptosis in cancer cells such as rhabdomyosarcoma.[3]

Quantitative Data Summary

The following tables summarize the available quantitative data on the efficacy of this compound in inhibiting cell growth and key components of the Akt/mTOR signaling pathway.

| Parameter | Cell Line(s) | Value | Reference(s) |

| IC50 for Cell Growth Inhibition | Rhabdomyosarcoma cells (Rh1, Rh18, Rh30) | ~ 2-6 μM | [3] |

| IC50 for IGF-1-stimulated Akt Phosphorylation | - | 1-2 μM | |

| Concentration for Complete Inhibition of IGF-1-stimulated Akt Phosphorylation | - | 2.5 μM | [3] |

Table 1: In Vitro Efficacy of this compound.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the molecular interactions and experimental procedures discussed, the following diagrams have been generated using Graphviz (DOT language).

Caption: mTOR signaling pathway and the inhibitory effect of this compound on Akt.

Caption: General experimental workflow for studying the effects of this compound.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the effect of this compound on the mTOR signaling pathway.

Cell Viability Assay (MTT/MTS Assay)

This protocol is used to determine the half-maximal inhibitory concentration (IC50) of this compound on cell growth.

Materials:

-

Rhabdomyosarcoma cell lines (e.g., Rh1, Rh18, Rh30)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (in DMSO or water)[3]

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent

-

Solubilization solution (for MTT assay, e.g., DMSO or isopropanol (B130326) with HCl)

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate overnight to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO or water as the highest drug concentration).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT/MTS Addition:

-

For MTT assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

-

For MTS assay: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.

-

-

Solubilization (MTT assay only): After incubation with MTT, carefully remove the medium and add 100 µL of solubilization solution to each well. Pipette up and down to dissolve the formazan (B1609692) crystals.

-

Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically 570 nm for MTT and 490 nm for MTS) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the drug concentration and determine the IC50 value using a suitable software.

Western Blot Analysis

This protocol is used to assess the phosphorylation status of key proteins in the mTOR signaling pathway following treatment with this compound.

Materials:

-

Cells treated with this compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

Transfer apparatus and PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-Akt, anti-phospho-p70S6K (Thr389), anti-p70S6K, anti-phospho-4E-BP1 (Thr37/46), anti-4E-BP1, and a loading control like anti-GAPDH or anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them with lysis buffer on ice for 30 minutes.

-

Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each sample using a protein assay kit.

-

Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and heat at 95°C for 5 minutes.

-

SDS-PAGE and Transfer: Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Add the chemiluminescent substrate to the membrane and capture the signal using an imaging system.

-

Analysis: Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to the total protein levels.

In Vitro Kinase Assay

This protocol is a representative method to determine the direct inhibitory effect of this compound on Akt kinase activity.

Materials:

-

Recombinant active Akt kinase

-

Kinase assay buffer

-

ATP

-

Substrate for Akt (e.g., a peptide substrate like GSK3α/β peptide)

-

This compound

-

Method for detecting phosphorylation (e.g., radiometric assay with [γ-32P]ATP or a luminescence-based assay)

Procedure:

-

Reaction Setup: In a microplate, combine the kinase assay buffer, the substrate, and varying concentrations of this compound.

-

Kinase Addition: Add the recombinant active Akt kinase to each well.

-

Initiate Reaction: Start the kinase reaction by adding ATP.

-

Incubation: Incubate the reaction mixture at 30°C for a specified period (e.g., 30 minutes).

-

Stop Reaction: Terminate the reaction (e.g., by adding a stop solution or by spotting onto a filter membrane).

-

Detection: Measure the amount of substrate phosphorylation using the chosen detection method.

-

Data Analysis: Calculate the percentage of kinase inhibition for each concentration of this compound and determine the IC50 value.

Conclusion

This compound effectively downregulates the mTOR signaling pathway through its primary action as a selective inhibitor of Akt. This leads to decreased cell growth and proliferation, highlighting its potential as a therapeutic agent in diseases characterized by aberrant mTOR signaling. The quantitative data and experimental protocols provided in this guide offer a foundational resource for researchers and drug development professionals investigating the molecular effects of this compound and similar compounds targeting the Akt/mTOR axis. Further research focusing on more detailed quantitative analysis of downstream mTORC1 and mTORC2 effectors will provide a more comprehensive understanding of its mechanism of action.

References

The Intricate Dance of Structure and Activity: A Technical Guide to Phenoxazine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Phenoxazine (B87303), a robust tricyclic heterocyclic scaffold, has garnered significant attention in medicinal chemistry and materials science.[1] Its derivatives exhibit a remarkable breadth of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[2][3] This guide delves into the core principles of the structure-activity relationship (SAR) of phenoxazine derivatives, providing a comprehensive overview of how subtle molecular modifications influence their therapeutic potential. We will explore key experimental methodologies, present quantitative data for comparative analysis, and visualize the complex signaling pathways these compounds modulate.

The Phenoxazine Core: A Versatile Platform for Drug Design

The phenoxazine nucleus, consisting of a central 1,4-oxazine ring fused to two benzene (B151609) rings, offers a unique electronic and structural framework.[4] Its planarity allows for effective intercalation with DNA, a mechanism central to the anticancer activity of many derivatives.[5] The nitrogen and oxygen heteroatoms in the central ring, along with the peripheral benzene rings, provide multiple sites for chemical modification, enabling the fine-tuning of physicochemical properties such as lipophilicity, electronic effects, and steric hindrance. These modifications are pivotal in dictating the compound's absorption, distribution, metabolism, excretion (ADME) profile, and its specific interactions with biological targets.

Anticancer Activity: A Primary Focus of Phenoxazine SAR

Phenoxazine derivatives have emerged as a promising class of anticancer agents, with research highlighting their efficacy against a range of cancer cell lines.[5][6] The well-known antibiotic and anticancer drug, Actinomycin (B1170597) D, notably features a phenoxazine chromophore, underscoring the therapeutic potential of this scaffold.[1][7]

Structure-Activity Relationship Insights

Systematic studies have revealed several key structural features that govern the anticancer potency of phenoxazine derivatives:

-

Substitutions on the Phenoxazine Ring: The nature and position of substituents on the aromatic rings significantly impact cytotoxicity. For instance, the presence of a chlorine atom at the C-2 position has been shown to enhance the growth inhibitory effects in rhabdomyosarcoma cells.[8]

-

N-10 Position Modifications: The substituent at the N-10 position plays a crucial role in modulating lipophilicity and, consequently, biological activity. Increasing the alkyl chain length at this position from propyl to hexyl leads to a corresponding increase in the inhibition of Akt phosphorylation, a key signaling node in cancer progression.[8]

-

Benzo[a]phenoxazines: Annulation of an additional benzene ring to form benzo[a]phenoxazine derivatives often leads to enhanced anticancer activity compared to the simpler phenoxazine skeleton.[1] These extended, planar structures are more effective P-glycoprotein inhibitors, which can help overcome multidrug resistance in cancer cells.[1]

-

G-Quadruplex Stabilization: Certain phenoxazine derivatives have been designed to target and stabilize G-quadruplex DNA structures, which are enriched in the promoter regions of oncogenes and telomeres. This interaction can inhibit cancer cell proliferation, and the cytotoxicity of these derivatives often correlates with their G-quadruplex binding affinity.[9]

-

Lysosomal Targeting: Some benzo[a]phenoxazine derivatives have been shown to accumulate in lysosomes, inducing lysosomal membrane permeabilization (LMP), which leads to cell death.[6][10]

Quantitative Data on Anticancer Activity

The following table summarizes the cytotoxic activity of selected phenoxazine derivatives against various cancer cell lines.

| Compound | Cancer Cell Line | Activity Metric | Value | Reference |

| N-(benzyloxycarbonyl)phenoxazine (26, PSB-12054) | human P2X4 receptors | IC50 | 0.189 µM | [11][12] |

| N-(p-Methylphenylsulfonyl)phenoxazine (21, PSB-12062) | human, rat, mouse P2X4 receptors | IC50 | 0.928–1.76 µM | [11][12] |

| Phx-3 | HTLV-1-positive leukemia cells | - | - | [13] |

| Unnamed Nucleoside Analogues | A549 (lung adenocarcinoma), HepG2 (liver cancer) | CC50 | Nanomolar range | [9] |

| Unnamed Nucleoside Analogues | MCF7 (breast cancer), VA13 (fibroblasts), HEK293t (embryonic kidney) | CC50 | Micromolar range | [9] |

| C9, A36, A42 | RKO (colorectal cancer), MCF7 (breast cancer) | IC50 | Low micromolar range | [6] |

Signaling Pathways in Phenoxazine-Induced Cytotoxicity

Phenoxazine derivatives exert their anticancer effects through the modulation of various signaling pathways. One of the key pathways identified is the PI3K/Akt/mTOR pathway, which is frequently hyperactivated in cancer and plays a central role in cell growth, proliferation, and survival.[14]

Antimicrobial and Other Biological Activities

Beyond their anticancer potential, phenoxazine derivatives have demonstrated a wide array of other pharmacological effects.

Antimicrobial Activity

The phenoxazine scaffold is present in natural antibiotics like actinomycin D.[15] Synthetic derivatives have also shown significant antibacterial and antifungal properties.[16][17] The mechanism of action is often attributed to their ability to intercalate into microbial DNA or disrupt other essential cellular processes.[15] The antibacterial activity is influenced by the nature of the substituents, with certain N-10 substituted derivatives exhibiting broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[16]

Neuropharmacological Activity

N-substituted phenoxazine derivatives have been identified as potent and selective antagonists of the P2X4 receptor, an ion channel implicated in neuropathic pain and neuroinflammation.[11][12] This discovery has opened up new avenues for the development of phenoxazine-based therapeutics for neurological disorders. The SAR in this context is highly dependent on the nature of the N-substituent, with carbamates and sulfonamides showing promising activity.[11]

Antioxidant Properties

Phenoxazines can act as radical-trapping antioxidants. The reactivity is governed by the N-H bond dissociation enthalpy, which is influenced by substituents on the aromatic rings. Electron-donating groups enhance the rate of hydrogen atom transfer to peroxyl radicals, thereby increasing antioxidant activity.[18]

Experimental Protocols for SAR Studies

The evaluation of the biological activity of phenoxazine derivatives relies on a suite of well-established in vitro assays.

Cytotoxicity Assessment (MTT Assay)

This colorimetric assay is widely used to determine the concentration at which a compound inhibits cell growth by 50% (IC50).[5]

Materials:

-

Cancer cell lines

-

Culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS) and antibiotics

-

Phenoxazine derivatives dissolved in a suitable solvent (e.g., DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.[5]

-

Compound Treatment: Treat the cells with serial dilutions of the phenoxazine derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours).[5]

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.[5]

-

Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.[5]

-

Absorbance Measurement: Read the absorbance at a wavelength of 570 nm.[5]

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.[5]

Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay is used to quantify the induction of apoptosis by phenoxazine derivatives.[5]

Materials:

-

Treated and control cells

-

Annexin V-FITC Apoptosis Detection Kit

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Preparation: Treat cells with the phenoxazine derivative at a desired concentration (e.g., IC50) for a specific time.[5]

-

Harvesting: Harvest both adherent and floating cells.[5]

-

Washing: Wash the cells twice with cold PBS.[5]

-

Resuspension: Resuspend the cells in 1X Binding Buffer.[5]

-

Staining: Add Annexin V-FITC and PI to the cell suspension and incubate in the dark.[5]

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[5]

Conclusion and Future Perspectives

The phenoxazine scaffold represents a privileged structure in drug discovery, offering a versatile platform for the development of novel therapeutic agents. The structure-activity relationships discussed in this guide highlight the critical role of targeted chemical modifications in optimizing the biological activity of these derivatives. Future research should focus on elucidating the precise molecular targets of these compounds, expanding the exploration of their therapeutic potential beyond oncology, and utilizing computational modeling to guide the rational design of next-generation phenoxazine-based drugs with improved efficacy and safety profiles. The continued investigation into the synthesis and biological evaluation of novel phenoxazine derivatives holds immense promise for addressing unmet medical needs across a spectrum of diseases.[1][7]

References

- 1. Synthetic, biological and optoelectronic properties of phenoxazine and its derivatives: a state of the art review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Medicinal and Biological Significance of Phenoxazine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benthamdirect.com [benthamdirect.com]

- 4. nbinno.com [nbinno.com]

- 5. benchchem.com [benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. Synthetic, biological and optoelectronic properties of phenoxazine and its derivatives: a state of the art review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Anticancer activity of G4-targeting phenoxazine derivatives in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Anticancer Activity of Benzo[a]phenoxazine Compounds Promoting Lysosomal Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. N-substituted phenoxazine and acridone derivatives: structure-activity relationships of potent P2X4 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. jocpr.com [jocpr.com]

- 17. researchgate.net [researchgate.net]

- 18. pubs.acs.org [pubs.acs.org]

In Vitro Characterization of 10-DEBC Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-DEBC hydrochloride, a substituted phenoxazine, has been identified as a selective inhibitor of the serine/threonine kinase Akt (also known as Protein Kinase B or PKB).[1] The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell survival, proliferation, and metabolism, and its dysregulation is a hallmark of many human cancers.[1] This makes Akt a prime target for therapeutic intervention. This technical guide provides a comprehensive overview of the in vitro characterization of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways and workflows.

Quantitative Data Summary

The following table summarizes the key in vitro inhibitory concentrations of this compound across various targets and cell lines.

| Target/Assay | Cell Line/System | IC50 Value | Other Quantitative Data | Reference |

| Akt/PKB Inhibition | In vitro kinase assay | ~1-2 µM | Complete inhibition of IGF-1-stimulated Akt phosphorylation at 2.5 µM. | [1] |

| In vitro kinase assay | ~48 µM | - | [1] | |

| Pim-1 Kinase Inhibition | In vitro kinase assay | 1.28 µM | - | [2][3] |

| Cell Growth Inhibition | Rhabdomyosarcoma cells (Rh1, Rh18, Rh30) | ~2-6 µM | - | [1] |

| Antimycobacterial Activity | Mycobacterium tuberculosis (Mtb) whole-cell assay | 12.8 µM | - | [4] |

| Mtb replication in iMACs | 1.5 µM | No host cell toxicity observed at 25 µM. | [4] | |

| Mycobacterium abscessus in MH broth | 3.006 µg/mL | MIC90: 4.766 µg/mL | ||

| Mycobacterium abscessus in 7H9 broth | 5.81 µg/mL | MIC90: 9.53 µg/mL | ||

| Intracellular M. abscessus in THP-1 cells | 13.18 µg/mL | - |

Signaling Pathway Inhibition

This compound exerts its biological effects primarily through the inhibition of the PI3K/Akt/mTOR signaling pathway. Upon activation by growth factors, Akt is phosphorylated and, in turn, phosphorylates a multitude of downstream substrates that promote cell survival and proliferation. 10-DEBC selectively inhibits Akt, thereby preventing the phosphorylation of its downstream targets.

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below. These protocols are synthesized from multiple sources and should be optimized for specific experimental conditions.

In Vitro Kinase Assay for IC50 Determination

This protocol describes a method to determine the IC50 value of this compound against Akt kinase.

Materials:

-

Recombinant human Akt protein

-

GSK3α/β peptide substrate

-

This compound stock solution (in DMSO)

-

Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM beta-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4, 10 mM MgCl2)

-

[γ-³³P]ATP

-

ATP solution

-

96-well plates

-

Phosphocellulose filter plates

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

In a 96-well plate, add the kinase buffer, recombinant Akt protein, and the peptide substrate.

-

Add the serially diluted this compound or DMSO (vehicle control) to the wells.

-

Pre-incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding a mixture of ATP and [γ-³³P]ATP. The final ATP concentration should be at or near the Km for Akt.

-

Incubate the reaction for a predetermined time (e.g., 30 minutes) at 30°C.

-

Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).

-

Transfer the reaction mixture to a phosphocellulose filter plate.

-

Wash the filter plate multiple times with a wash buffer (e.g., 0.75% phosphoric acid) to remove unincorporated [γ-³³P]ATP.

-

Dry the filter plate and add a scintillation cocktail to each well.

-

Measure the radioactivity using a scintillation counter.

-

Calculate the percentage of kinase activity inhibition for each concentration of this compound compared to the vehicle control.

-

Plot the percentage inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

U251 glioblastoma cells (or other cell line of interest)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed U251 cells into a 96-well plate at a density of approximately 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the cells for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

Prepare serial dilutions of this compound in the complete culture medium.

-

Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control (medium with DMSO).

-

Incubate the cells for the desired treatment period (e.g., 48 or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT into formazan (B1609692) crystals.

-

Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Gently mix the contents of the wells on a shaker for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control cells.

Apoptosis Assay (Annexin V Staining)

This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine (B164497) on the cell surface.

Materials:

-

U251 cells

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Seed U251 cells in 6-well plates and treat with various concentrations of this compound for a specified time (e.g., 24 or 48 hours).

-

Harvest both adherent and floating cells by trypsinization and centrifugation.

-

Wash the cells twice with cold PBS.

-

Resuspend the cell pellet in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X binding buffer to each tube.

-

Analyze the cells by flow cytometry within one hour. Viable cells are Annexin V- and PI-negative, early apoptotic cells are Annexin V-positive and PI-negative, and late apoptotic/necrotic cells are both Annexin V- and PI-positive.

Western Blotting for Phospho-Akt

This method is used to detect the phosphorylation status of Akt, a direct measure of its activation state.

Materials:

-

U251 cells

-

This compound

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (anti-phospho-Akt (Ser473) and anti-total Akt)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Plate U251 cells and treat with this compound for the desired time.

-

Lyse the cells in ice-cold lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-Akt (Ser473) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

-

To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total Akt.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the in vitro characterization of a kinase inhibitor like this compound.

Conclusion

This compound is a valuable research tool for studying the roles of the Akt signaling pathway in various cellular processes. Its selectivity and potency make it a suitable compound for in vitro studies aimed at understanding the consequences of Akt inhibition. The data and protocols presented in this guide are intended to facilitate further research into the biological activities of this compound and its potential therapeutic applications.

References

- 1. Identification of N10-substituted phenoxazines as potent and specific inhibitors of Akt signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Evaluation of N10-substituted acridone-based derivatives as AKT inhibitors against breast cancer cells: in vitro and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Evaluation of N 10 -substituted acridone-based derivatives as AKT inhibitors against breast cancer cells: in vitro and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: 10-DEBC Hydrochloride (CAS: 925681-41-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-DEBC hydrochloride, with the CAS number 925681-41-0, is a potent and selective cell-permeable inhibitor of the serine/threonine kinase Akt, also known as Protein Kinase B (PKB).[1][2] As a critical node in the phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) signaling pathway, Akt is a key regulator of diverse cellular processes, including cell growth, proliferation, survival, and metabolism.[3][4] Dysregulation of the PI3K/Akt pathway is a frequent event in a wide range of human cancers, making Akt a compelling target for therapeutic intervention.[3][5] This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, quantitative data, and detailed experimental protocols for its characterization.

Chemical and Physical Properties

| Property | Value | Reference |

| Full Chemical Name | 10-[4'-(N,N-Diethylamino)butyl]-2-chlorophenoxazine hydrochloride | [1][2] |

| Synonyms | Akt Inhibitor X, 10-DEBC | [1] |

| CAS Number | 925681-41-0 | [1] |

| Molecular Formula | C₂₀H₂₅ClN₂O · HCl | |

| Molecular Weight | 381.34 g/mol | |

| Appearance | Crystalline solid | |

| Purity | ≥98% (HPLC) | [1] |

| Solubility | Soluble in water (up to 100 mM) and DMSO (up to 100 mM). Also soluble in DMF (5 mg/ml), Ethanol (16 mg/ml), and PBS (pH 7.2, 5 mg/ml). | |

| Storage | Desiccate at +4°C for short-term storage. For long-term storage, -20°C is recommended. | [1] |

Mechanism of Action

This compound is a selective inhibitor of Akt/PKB.[1] It exerts its inhibitory effects by suppressing the insulin-like growth factor 1 (IGF-1)-stimulated phosphorylation and subsequent activation of Akt. Complete inhibition of Akt phosphorylation has been observed at a concentration of 2.5 μM.[1][2] By inhibiting Akt, this compound effectively blocks the downstream signaling cascade, including the activation of mTOR, p70 S6 kinase, and the S6 ribosomal protein.[1][2] Notably, this compound demonstrates selectivity for Akt, showing no significant activity against other kinases such as PDK1, SGK1, or PI 3-kinase.[1][2] The inhibition of the Akt signaling pathway ultimately leads to the induction of apoptosis and inhibition of cell growth in various cancer cell lines, particularly in rhabdomyosarcoma cells.[1][2]

Signaling Pathway Diagram

Caption: The PI3K/Akt signaling pathway and the inhibitory action of this compound.

Quantitative Data

| Parameter | Cell Line(s) | Value | Reference |

| IC₅₀ for Cell Growth Inhibition | Rhabdomyosarcoma cells (Rh1, Rh18, Rh30) | ~ 2-6 μM | [1][2] |

| IC₅₀ for Akt Phosphorylation Inhibition | - | 1-2 μM (IGF-1 stimulated) | |

| Concentration for Complete Akt Phosphorylation Inhibition | - | 2.5 μM (IGF-1 stimulated) | [1][2] |

| IC₅₀ against Pim-1 Kinase | - | 1.28 µM |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound involves the N-alkylation of 2-chlorophenoxazine. A detailed, reproducible protocol is outlined below, adapted from general methods for the synthesis of N10-substituted phenoxazines.

Experimental Workflow

Caption: Synthetic workflow for this compound.

Materials:

-

2-chlorophenoxazine

-

1-bromo-4-chlorobutane

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous N,N-dimethylformamide (DMF)

-

Diethylamine

-

Hydrochloric acid solution in diethyl ether

-

Ethyl acetate (B1210297)

-

Hexane

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

N-alkylation of 2-chlorophenoxazine: To a solution of 2-chlorophenoxazine in anhydrous DMF, add sodium hydride portion-wise at 0°C under an inert atmosphere (e.g., argon or nitrogen). Stir the mixture at room temperature for 30 minutes. Add 1-bromo-4-chlorobutane dropwise and stir the reaction mixture at room temperature overnight.

-

Work-up and extraction: Quench the reaction by the slow addition of water. Extract the aqueous layer with ethyl acetate. Wash the combined organic layers with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification of the intermediate: Purify the crude product by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate gradient to yield 10-(4-chlorobutyl)-2-chlorophenoxazine.

-

Substitution with diethylamine: Dissolve the purified intermediate in an excess of diethylamine and heat the mixture in a sealed tube at 80°C for 24 hours.

-

Isolation of the free base: After cooling to room temperature, concentrate the reaction mixture under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude 10-DEBC free base.

-

Formation of the hydrochloride salt: Dissolve the crude free base in a minimal amount of ethyl acetate and cool to 0°C. Add a solution of hydrochloric acid in diethyl ether dropwise with stirring. Collect the resulting precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a solid.

Western Blot for Akt Phosphorylation

This protocol describes the detection of phosphorylated Akt (p-Akt) at Serine 473 in cell lysates following treatment with this compound.

Experimental Workflow

Caption: Workflow for Western blot analysis of Akt phosphorylation.

Materials:

-

Cells of interest (e.g., rhabdomyosarcoma cell line)

-

This compound stock solution (in water or DMSO)

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

Polyacrylamide gels

-

PVDF or nitrocellulose membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)

-

Primary antibodies: rabbit anti-phospho-Akt (Ser473) and rabbit anti-total Akt

-

HRP-conjugated anti-rabbit IgG secondary antibody

-

Tris-buffered saline with Tween 20 (TBST)

-

Enhanced chemiluminescence (ECL) detection reagents

-

Chemiluminescence imaging system

Procedure:

-

Cell Culture and Treatment: Plate cells and allow them to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 0, 0.5, 1, 2.5, 5 µM) for a specified time (e.g., 1-24 hours). Include a vehicle control (water or DMSO).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in ice-cold lysis buffer. Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Protein Quantification: Determine the protein concentration of the supernatant using a BCA protein assay.

-

Sample Preparation and SDS-PAGE: Normalize protein concentrations and prepare samples by adding Laemmli sample buffer and boiling for 5 minutes. Load equal amounts of protein per lane onto a polyacrylamide gel and perform electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with the primary antibody against p-Akt (Ser473) (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (e.g., 1:2000 dilution in blocking buffer) for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Apply ECL detection reagents and capture the chemiluminescent signal.

-

Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total Akt and a loading control like β-actin or GAPDH.

Cell Viability (MTT) Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

Materials:

-

Cells of interest

-

This compound

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound for the desired duration (e.g., 24, 48, or 72 hours). Include a vehicle control.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

-

Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[1]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC₅₀ value.

Apoptosis (Annexin V/Propidium Iodide) Assay

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cells of interest

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat cells with this compound as described for the cell viability assay.

-

Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with cold PBS.

-

Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour. Viable cells are Annexin V-FITC and PI negative; early apoptotic cells are Annexin V-FITC positive and PI negative; late apoptotic/necrotic cells are both Annexin V-FITC and PI positive.

In Vitro Akt Kinase Assay

This assay directly measures the kinase activity of Akt and its inhibition by this compound. This protocol describes a non-radioactive method.

Materials:

-

Recombinant active Akt1

-

GSK-3 fusion protein (as substrate)

-

This compound

-

Kinase buffer

-

ATP solution

-

Assay plates (e.g., 96-well)

-

Reagents for detecting substrate phosphorylation (e.g., anti-phospho-GSK-3α/β (Ser21/9) antibody and detection reagents for ELISA or Western blot)

Procedure:

-

Reaction Setup: In a microplate well, combine the kinase buffer, recombinant active Akt1, and the GSK-3 substrate.

-

Inhibitor Addition: Add varying concentrations of this compound or a vehicle control to the wells. Pre-incubate for a short period (e.g., 10-15 minutes) at room temperature.

-

Initiate Reaction: Start the kinase reaction by adding a defined concentration of ATP.

-

Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).

-

Stop Reaction: Terminate the reaction by adding EDTA or by heating.

-

Detection of Phosphorylation: Detect the amount of phosphorylated GSK-3 substrate. This can be done by:

-

Western Blot: As described in section 5.2, using an antibody specific for the phosphorylated form of the substrate.

-

ELISA: Using a plate coated with an antibody to capture the substrate, followed by detection with a phospho-specific antibody conjugated to an enzyme (e.g., HRP).

-

-

Data Analysis: Quantify the signal and calculate the percentage of inhibition of Akt kinase activity for each concentration of this compound to determine the IC₅₀ value.

Conclusion

This compound is a valuable research tool for investigating the role of the PI3K/Akt signaling pathway in various cellular processes and disease models. Its selectivity and cell permeability make it a suitable compound for both in vitro and cell-based assays. The experimental protocols provided in this guide offer a framework for researchers to effectively characterize the biological activity of this compound and explore its therapeutic potential. As with any chemical reagent, appropriate safety precautions should be taken during handling and disposal.

References

- 1. researchgate.net [researchgate.net]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. Synthesis and biological evaluation of C-4 substituted phenoxazine-bearing hydroxamic acids with potent class II histone deacetylase inhibitory activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Akt Kinase Assay Kit (Nonradioactive) | Cell Signaling Technology [cellsignal.com]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for 10-DEBC Hydrochloride in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-DEBC hydrochloride is a selective and cell-permeable inhibitor of the serine/threonine kinase Akt (also known as Protein Kinase B or PKB).[1][2] Akt is a critical node in various cell signaling pathways that regulate cell survival, growth, proliferation, and metabolism. By inhibiting Akt, this compound can induce apoptosis and inhibit cell growth in various cell types, making it a valuable tool for cancer research and drug development.[1][3] These application notes provide a comprehensive protocol for the use of this compound in cell culture experiments.

Mechanism of Action